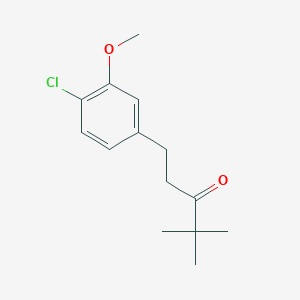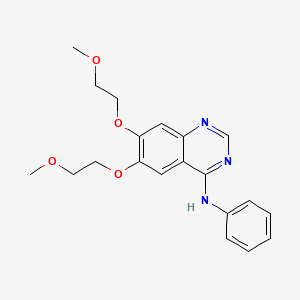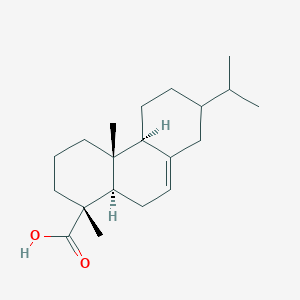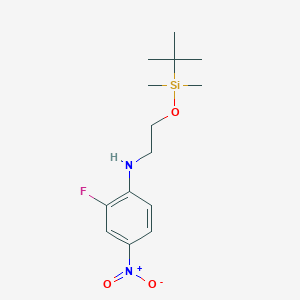![molecular formula C₁₅H₁₆N₂ B1144716 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine CAS No. 21808-11-7](/img/structure/B1144716.png)
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is a tricyclic compound with a seven-membered ring structure It is known for its applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound used as an intermediate in organic synthesis.
Desipramine: A tricyclic antidepressant with a similar core structure but different functional groups.
Oxcarbazepine: An anticonvulsant with a dibenzoazepine core, used in the treatment of epilepsy
Uniqueness
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
21808-11-7 |
|---|---|
Fórmula molecular |
C₁₅H₁₆N₂ |
Peso molecular |
224.3 |
Sinónimos |
5-Methyl-10-amino-10,11-dihydrodibenzo[b,f]azepine; _x000B_RP 19148; 10-Amino-10,11-dihydro-5-methyl-5H-dibenz[b,f]azepine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)





